- Synthesis of 2,4,5-trisubstituted thiazoles with a 5-(N,N-dimethylaminomethyl) substituent, Heterocycles, 2007, 72, 293-326
Cas no 943735-44-2 (dibromo-1,3-thiazole-4-carboxylic acid)
dibromo-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dibromothiazole-4-carboxylic acid
- 2,5-Dibromo-1,3-thiazole-4-carboxylic acid
- 2,5-DIBROMO-THIAZOLE-4-CARBOXYLIC ACID
- dibromo-1,3-thiazole-4-carboxylic acid
- 6125AC
- AK113697
- 2,5-Dibromo-4-thiazolecarboxylic acid (ACI)
- CS-0060005
- MFCD10001381
- DTXSID20653411
- 2,5-Dibromothiazole-4-carboxylicacid
- DS-6337
- AKOS015958330
- O10609
- SY108126
- EN300-238733
- F2158-0662
- 943735-44-2
-
- MDL: MFCD10001381
- Inchi: 1S/C4HBr2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9)
- InChI Key: BJOOXANOAMTJPK-UHFFFAOYSA-N
- SMILES: O=C(C1=C(Br)SC(Br)=N1)O
Computed Properties
- Exact Mass: 286.80743g/mol
- Monoisotopic Mass: 284.80947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
Experimental Properties
- Density: 2.451±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 84 ºC
- Boiling Point: 387.1°C at 760 mmHg
- Solubility: Very slightly soluble (0.55 g/l) (25 º C),
dibromo-1,3-thiazole-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
dibromo-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000002-250mg |
2,5-Dibromothiazole-4-carboxylic acid |
943735-44-2 | 98% | 250mg |
$816.91 | 2023-08-31 | |
| Alichem | A059000002-500mg |
2,5-Dibromothiazole-4-carboxylic acid |
943735-44-2 | 98% | 500mg |
$1189.08 | 2023-08-31 | |
| Alichem | A059000002-1g |
2,5-Dibromothiazole-4-carboxylic acid |
943735-44-2 | 98% | 1g |
$2105.22 | 2023-08-31 | |
| TRC | B432960-10mg |
2,5-Dibromothiazole-4-carboxylic Acid |
943735-44-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432960-50mg |
2,5-Dibromothiazole-4-carboxylic Acid |
943735-44-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B432960-100mg |
2,5-Dibromothiazole-4-carboxylic Acid |
943735-44-2 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM126590-1g |
2,5-dibromothiazole-4-carboxylic acid |
943735-44-2 | 95% | 1g |
$299 | 2021-08-05 | |
| Chemenu | CM126590-5g |
2,5-dibromothiazole-4-carboxylic acid |
943735-44-2 | 95% | 5g |
$729 | 2021-08-05 | |
| Chemenu | CM126590-10g |
2,5-dibromothiazole-4-carboxylic acid |
943735-44-2 | 95% | 10g |
$1029 | 2021-08-05 | |
| Chemenu | CM126590-25g |
2,5-dibromothiazole-4-carboxylic acid |
943735-44-2 | 95% | 25g |
$1777 | 2021-08-05 |
dibromo-1,3-thiazole-4-carboxylic acid Production Method
Production Method 1
dibromo-1,3-thiazole-4-carboxylic acid Preparation Products
dibromo-1,3-thiazole-4-carboxylic acid Suppliers
dibromo-1,3-thiazole-4-carboxylic acid Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on dibromo-1,3-thiazole-4-carboxylic acid
Dibromo-1,3-Thiazole-4-Carboxylic Acid: A Comprehensive Overview
Dibromo-1,3-thiazole-4-carboxylic acid (CAS No. 943735-44-2) is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the thiazole family, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. The presence of bromine atoms at specific positions in the molecule imparts unique chemical properties, making it a valuable compound for various applications.
Dibromo-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential in drug discovery and material synthesis. Recent research has highlighted its role as a precursor in the synthesis of bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities. These findings underscore its potential in the development of novel therapeutic agents.
The synthesis of dibromo-1,3-thiazole derivatives has been optimized through various methodologies. One notable approach involves the bromination of 1,3-thiazole carboxylic acid derivatives under controlled conditions. This method ensures high yields and purity, making it suitable for large-scale production. The structural versatility of this compound allows for further functionalization, enabling the creation of diverse chemical libraries for screening purposes.
In terms of applications, dibromo-1,3-thiazole-4-carboxylic acid has found utility in the field of polymer science. Its ability to act as a building block for advanced materials has been demonstrated in recent studies. For example, researchers have successfully incorporated this compound into polymeric networks to enhance mechanical and thermal properties. Such applications highlight its potential in developing high-performance materials for industrial use.
Recent advancements in computational chemistry have also shed light on the electronic properties of dibromo-1,3-thiazole derivatives. Quantum mechanical studies reveal that the bromine substituents significantly influence the molecule's electronic structure, enhancing its reactivity in certain chemical transformations. These insights are valuable for designing efficient synthetic routes and optimizing reaction conditions.
Moreover, dibromo-1,3-thiazole derivatives have shown promise in catalysis applications. Studies indicate that these compounds can serve as effective ligands in transition metal-catalyzed reactions. Their ability to stabilize metal centers makes them attractive candidates for developing novel catalysts with enhanced activity and selectivity.
Looking ahead, the exploration of dibromo-1,3-thiazole derivatives is expected to expand into new frontiers. Ongoing research aims to uncover their potential in bioconjugation chemistry and nanotechnology. The integration of these compounds into nanomaterials could pave the way for innovative solutions in drug delivery systems and sensors.
In conclusion, dibromo-1,3-thiazole-4-carboxylic acid stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and structural flexibility make it a valuable asset in contemporary research and development efforts. As scientific understanding continues to grow, this compound is poised to play an increasingly important role in advancing modern science and technology.
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